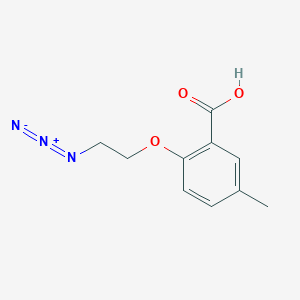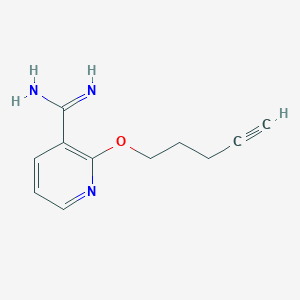![molecular formula C16H12INO B1413230 (3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1616502-83-0](/img/structure/B1413230.png)
(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one
Descripción general
Descripción
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the iodophenyl group suggests that it may have been synthesized for specific reactivity or for use in further reactions .
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, indole derivatives are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and various addition and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could potentially make the compound heavier and more polar .Aplicaciones Científicas De Investigación
Structural Analysis and Comparison
The solid-state structures of several substituted 3-methylidene-1H-indol-2(3H)-one derivatives, which are closely related to the compound , have been extensively studied through single-crystal X-ray diffraction. These studies provide a detailed comparison of their structures, revealing key insights into the intermolecular hydrogen bonding patterns among these compounds, which are critical for their potential applications in molecular design and pharmacology (Spencer et al., 2010).
Chemical Synthesis and Reactions
Research on the acylation of Fischer’s base with methyl aroylpyruvates, producing compounds similar to the one , has expanded our understanding of the synthetic pathways that can be used to create such molecules. These findings are vital for developing new synthetic methodologies in organic chemistry, potentially leading to the discovery of novel therapeutics and materials (Rozdyalovskaya et al., 2018).
Molecular and Crystal Structure Studies
Investigations into the molecular and crystal structures of similar indole derivatives provide foundational knowledge for understanding the physicochemical properties of these compounds. Such studies are crucial for the development of new materials and drugs, as they offer insights into the stability, reactivity, and interaction potential of these molecules (Karalı, 2021).
Antimicrobial Applications
The synthesis and evaluation of ethoxyphthalimide derivatized spiro[indole-3,5′-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones, related to the target compound, have shown significant antimicrobial activity. Such research is instrumental in the ongoing search for new antimicrobial agents, which is a critical area in medical research, particularly in the face of rising antibiotic resistance (Thadhaney et al., 2010).
Proteomic Analysis and Hepatotoxicity Studies
Proteomic analysis of the effects of a synthetic anti-angiogenic compound structurally similar to the one has provided valuable insights into its hepatotoxic mechanism. Such studies are crucial for drug safety evaluation, helping to identify potential biomarkers for hepatotoxicity and contributing to the development of safer pharmaceutical agents (Wang et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-iodophenyl)methylidene]-1-methylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c1-18-15-9-5-3-7-12(15)13(16(18)19)10-11-6-2-4-8-14(11)17/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZKEHWONMVXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=CC=CC=C3I)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


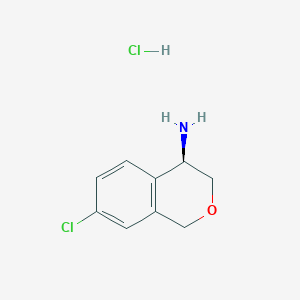


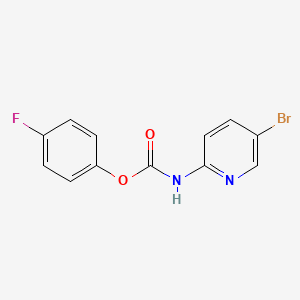
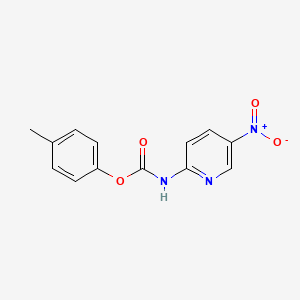


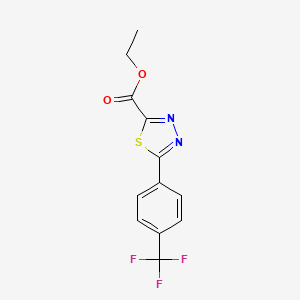
![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)
![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)
![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)
